molecular formula C17H24F3NO2 B12739462 Benzeneethanamine, N-(2,2-dimethyl-1-oxopropoxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)- CAS No. 94593-31-4

Benzeneethanamine, N-(2,2-dimethyl-1-oxopropoxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)-

Cat. No.: B12739462
CAS No.: 94593-31-4
M. Wt: 331.4 g/mol
InChI Key: WEBKUTLKZLUCCG-UHFFFAOYSA-N
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Description

Benzeneethanamine, N-(2,2-dimethyl-1-oxopropoxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)- is a complex organic compound with a unique structure that includes a benzene ring, an ethanamine group, and several substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneethanamine, N-(2,2-dimethyl-1-oxopropoxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)- typically involves multiple steps, including the formation of intermediate compoundsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities .

Chemical Reactions Analysis

Types of Reactions

Benzeneethanamine, N-(2,2-dimethyl-1-oxopropoxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different products depending on the reaction conditions.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where one substituent is replaced by another.

Common Reagents and Conditions

The choice of reagents and reaction conditions depends on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions vary based on the specific reaction pathway. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Benzeneethanamine, N-(2,2-dimethyl-1-oxopropoxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.

    Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as a drug candidate for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzeneethanamine, N-(2,2-dimethyl-1-oxopropoxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Properties

CAS No.

94593-31-4

Molecular Formula

C17H24F3NO2

Molecular Weight

331.4 g/mol

IUPAC Name

[ethyl-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]amino] 2,2-dimethylpropanoate

InChI

InChI=1S/C17H24F3NO2/c1-6-21(23-15(22)16(3,4)5)12(2)10-13-8-7-9-14(11-13)17(18,19)20/h7-9,11-12H,6,10H2,1-5H3

InChI Key

WEBKUTLKZLUCCG-UHFFFAOYSA-N

Canonical SMILES

CCN(C(C)CC1=CC(=CC=C1)C(F)(F)F)OC(=O)C(C)(C)C

Origin of Product

United States

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